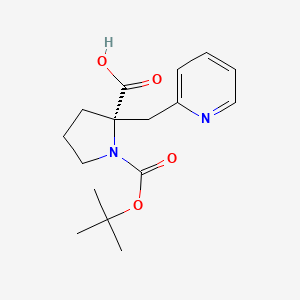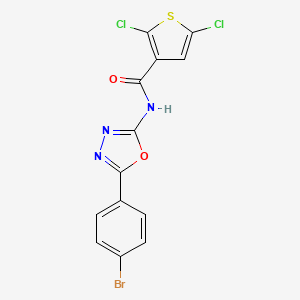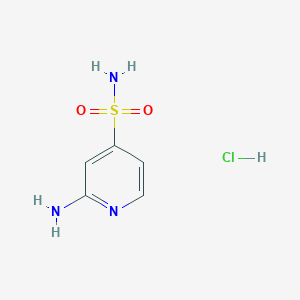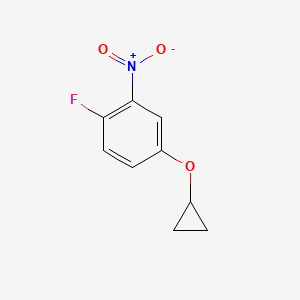![molecular formula C14H13N5O3S B2743705 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-81-9](/img/structure/B2743705.png)
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Research in heterocyclic chemistry has led to the synthesis of various pyrimidine derivatives, offering insights into the reactivity of these compounds with different reagents. Studies have focused on the synthesis of new compounds by reacting ethyl esters of amino-, ethoxy-methyleneamino-, and acetylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids with hydrazine, producing derivatives with potential biological activities (Tumkyavichyus & Matulyauskene, 1987).
Antimicrobial Evaluation
Some pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. The synthesis of new pyrido[1,2-f]pyrimidine and other related derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate demonstrated antimicrobial activity, showing the potential of these compounds in addressing microbial resistance (Farag, Kheder, & Mabkhot, 2008).
Advanced Synthesis Techniques
The application of microwave irradiation in the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives illustrates the advancements in synthetic methodologies for creating complex heterocyclic compounds efficiently. This approach highlights the potential for rapid synthesis of compounds for further pharmacological screening (Abdalha et al., 2011).
Synthesis for Anticancer Activity
Compounds within this class have also been explored for their anticancer properties. The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against cancer cell lines demonstrate the ongoing research into developing new therapeutics based on heterocyclic chemistry (Abdellatif et al., 2014).
作用機序
Target of Action
Similar compounds have been shown to inhibit mmp 3, mmp 12, and mmp 13 . These are matrix metalloproteinases, enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is important in disease processes such as cancer metastasis and arthritis.
Mode of Action
Based on its structural similarity to other inhibitors of matrix metalloproteinases, it may bind to the active site of these enzymes, preventing them from degrading the extracellular matrix .
Biochemical Pathways
The compound likely affects the matrix metalloproteinase pathway, given its potential inhibitory effects on MMP 3, MMP 12, and MMP 13 . By inhibiting these enzymes, it could prevent the breakdown of the extracellular matrix, thereby affecting processes such as tissue remodeling and cancer metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits matrix metalloproteinases, it could potentially slow down processes such as tissue remodeling and cancer metastasis by preventing the degradation of the extracellular matrix .
特性
IUPAC Name |
1-methyl-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)13(21)15-5-6-19-8-16-9-4-7-23-12(9)14(19)22/h2-4,7-8H,5-6H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKSWBQPOFUQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)
![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)


![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)

